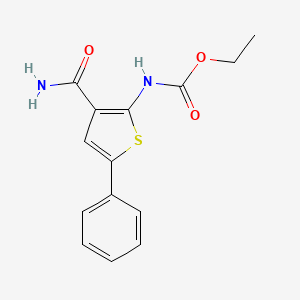

Ethyl-N-(3-Carbamoyl-5-Phenylthiophen-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl Carbamate: A Comprehensive Analysis

Ethyl carbamate (EC), also known as urethane, is a compound that has been identified in various foods and beverages, particularly those that are fermented. It is the ethyl ester of carbamic acid and is known for its genotoxic and carcinogenic properties in several species, including mice, rats, hamsters, and monkeys. The World Health Organization's International Agency for Research on Cancer (IARC) classified EC as a group 2A carcinogen, indicating it is "probably carcinogenic to humans" . Despite its toxic nature, EC is commonly found in fermented beverages and is a significant concern for the alcoholic beverage industry .

Synthesis Analysis

EC is produced through several chemical mechanisms. One pathway involves the reaction of urea with ethanol, which can occur during the fermentation process. Another pathway is the photochemical oxidation of cyanide ions or complex heterogeneous gas/solid catalytic reactions . The synthesis of EC and its derivatives has been explored in the context of developing antimitotic agents, where chiral isomers of ethyl carbamates have shown biological activity . Additionally, the synthesis of novel nonlinear optical materials has incorporated ethyl carbamate derivatives, demonstrating the versatility of this compound in various fields of research .

Molecular Structure Analysis

The molecular structure of EC and its derivatives has been studied extensively. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its iodophenyl and methylphenyl derivatives have been crystallized and analyzed using X-ray diffraction, revealing how hydrogen bonding and other intermolecular interactions influence their crystal packing . These structural analyses are crucial for understanding the physical properties of EC and for designing compounds with desired characteristics.

Chemical Reactions Analysis

EC's reactivity has been a subject of interest, particularly in the context of its formation in food and beverages. The primary reaction leading to EC involves ethanol and compounds containing carbamyl groups, which are generated from amino acid metabolism during fermentation . Alterations of the carbamate group in ethyl carbamate derivatives have been studied to understand their impact on biological activity, revealing that the presence of a carbamate group is essential for cytotoxic activity against neoplasms .

Physical and Chemical Properties Analysis

The physical and chemical properties of EC have been characterized through the development and validation of analytical methods. These methods aim to determine EC concentrations in various food matrices, such as apple juice, soju, milk, and others. The established methods have shown good linearity, sensitivity, and precision, indicating their suitability for EC quantification in diverse foods . Furthermore, the toxic effects of EC on various organs and the strategies to mitigate its presence in food products have been extensively reviewed, highlighting the importance of understanding its properties to ensure food safety .

Wissenschaftliche Forschungsanwendungen

Lebensmittelsicherheit und Chinesischer Schnaps (Baijiu)

Ethylcarbamate (EC) ist eine genotoxische und karzinogene Verbindung, die in alkoholischen Getränken vorkommt, einschließlich Chinesischem Schnaps (Baijiu). Baijiu ist ein traditioneller und einzigartiger Branntwein, der in China weit verbreitet ist. Die Kontrolle des EC-Gehalts in Baijiu ist aufgrund seiner Popularität von entscheidender Bedeutung. Forscher haben sich auf die Analyse der EC-Präsenz, die Quantifizierungsmethoden (wie GC-MS und HPLC), die Bildungsmechanismen während der Fermentation und Destillation sowie Strategien zur Reduzierung des EC-Gehalts konzentriert .

Mikrobielle Degradation von EC-Vorläufern

Um die Lebensmittelsicherheit zu verbessern, haben Wissenschaftler die Verwendung von Mikroorganismen zur Reduzierung des EC-Gehalts in fermentierten Getreiden untersucht. Durch die Isolierung von Mikroorganismen mit EC-Degradationsfähigkeiten zielen sie darauf ab, das mit diesem Karzinogen verbundene Risiko in alkoholischen Getränken zu verringern .

Bioremediation und Umweltanwendungen

Angesichts der Genotoxizität und Karzinogenität von EC ist es wichtig, sein Schicksal in der Umwelt zu verstehen. Forscher untersuchen Bioremediationsstrategien zum Abbau von EC in kontaminiertem Boden oder Wasser. Mikroorganismen, die in der Lage sind, EC abzubauen, könnten eine Rolle bei der Umweltsanierung spielen .

Chemische Synthese und Organische Chemie

Das Verständnis der Reaktivität von EC und seinen Derivaten kann zu neuartigen synthetischen Wegen oder Funktionalisierungsstrategien führen. Forscher können seine Verwendung als Baustein in der organischen Synthese erforschen oder sein Verhalten unter verschiedenen Reaktionsbedingungen untersuchen.

Wang, C., Wang, M., & Zhang, M. (2021). Ethylcarbamate in Chinese liquor (Baijiu): presence, analysis, formation, and control. Applied Microbiology and Biotechnology, 105(14), 5517–5527. Read more High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate Precursors. Foods, 13(6), 864. Read more Advancements in Fermented Beverage Safety: Isolation and Application of Clavispora lusitaniae Cl-p for Ethyl Carbamate Degradation. Microorganisms, 12(5), 882. Read more

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate is a complex compound that is part of the carbamate class of compounds . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups . .

Mode of Action

Carbamates, in general, are known for their ability to interact with their targets through various mechanisms . For instance, some carbamates act as protecting groups for amines, which can be installed and removed under relatively mild conditions .

Biochemical Pathways

For example, urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor .

Result of Action

For example, some carbamates are known to have deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Eigenschaften

IUPAC Name |

ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-13-10(12(15)17)8-11(20-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNFBGHOORFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)